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Compound of Interest

Compound Name: 4-Methoxybenzamide

Cat. No.: B147235

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamide, also known as p-anisamide, is a primary amide derivative of anisic
acid. Its molecular structure, featuring a methoxy group and an amide group attached to a
benzene ring, makes it a valuable intermediate in the synthesis of various pharmaceutical
compounds and agrochemicals. Accurate structural elucidation and purity assessment are
critical in drug development and chemical research. Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful analytical technique for the unambiguous identification and
characterization of such organic molecules. This document provides a detailed guide to the
interpretation of the *H (proton) and *3C (carbon-13) NMR spectra of 4-Methoxybenzamide
and includes standardized protocols for sample preparation and data acquisition.

Chemical Structure

The chemical structure of 4-Methoxybenzamide is presented below with atom numbering for
clear correlation with the NMR spectral data.

Caption: Chemical structure of 4-Methoxybenzamide with atom numbering.

Experimental Protocols
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The following are generalized protocols for acquiring high-quality *H and 3C NMR spectra of 4-

Methoxybenzamide. Instrument-specific parameters may require optimization.

Sample Preparation

Weighing: Accurately weigh 10-20 mg of 4-Methoxybenzamide for *H NMR and 50-100 mg
for 3C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCI3). Ensure the solvent is of high purity to avoid extraneous peaks.

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex
mixer can be used if necessary.

Filtration and Transfer: If any particulate matter is visible, filter the solution through a pipette
with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube.

Standard: The residual solvent peak can be used as an internal reference. Alternatively, a
small amount of an internal standard like tetramethylsilane (TMS) can be added (typically
0.03-0.05% v/v).

'H NMR Data Acquisition

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence (zg).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans (ns): 8-16 scans.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

13C NMR Data Acquisition
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e Spectrometer: 100 MHz or higher corresponding 13C frequency.

e Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

e Acquisition Time: 1-2 seconds.

o Relaxation Delay (d1): 2-5 seconds.

e Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.
e Spectral Width: 0-200 ppm.

e Temperature: 298 K.

Results and Spectral Interpretation

The following sections detail the analysis of the *H and 3C NMR spectra of 4-
Methoxybenzamide.

'H NMR Spectral Data and Interpretation (in DMSO-ds)

The *H NMR spectrum of 4-Methoxybenzamide in DMSO-de exhibits a set of distinct signals
corresponding to the different types of protons in the molecule.

Table 1: *H NMR Spectral Data of 4-Methoxybenzamide in DMSO-ds

] Chemical Shift o ] )
Signal Multiplicity Integration Assighment
(3, ppm)
1 ~7.88 Doublet 2H H-2, H-6
2 ~7.24 Broad Singlet 1H -NH:z
3 ~6.99 Doublet 2H H-3, H-5
4 ~3.81 Singlet 3H -OCHs

Interpretation:
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e Aromatic Protons (H-2, H-6): The two protons ortho to the carbonyl group (H-2 and H-6) are
chemically equivalent and appear as a doublet at approximately 7.88 ppm.[1] The downfield
shift is due to the deshielding effect of the electron-withdrawing carbonyl group.

o Amide Protons (-NHz): The two protons of the amide group are typically observed as a broad
singlet. In DMSO-ds, one of these protons appears at around 7.24 ppm.[1] The broadness of
the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange.
The second amide proton signal is often broader and may be difficult to distinguish from the
baseline.

e Aromatic Protons (H-3, H-5): The two protons ortho to the methoxy group (H-3 and H-5) are
also chemically equivalent and resonate as a doublet at approximately 6.99 ppm.[1] The
upfield shift, relative to the other aromatic protons, is a result of the electron-donating nature
of the methoxy group, which increases the electron density at these positions.

o Methoxy Protons (-OCHs): The three protons of the methoxy group are equivalent and do not
couple with any other protons, thus they appear as a sharp singlet at around 3.81 ppm.[1]

3C NMR Spectral Data and Interpretation

The proton-decoupled 3C NMR spectrum provides information about the carbon skeleton of
the molecule. The following data is based on typical chemical shift values for substituted
benzene derivatives and spectral prediction.

Table 2: 13C NMR Spectral Data of 4-Methoxybenzamide

Signal Chemical Shift (6, ppm) Assignment
1 ~167.5 C-7 (C=0)

2 ~161.8 C-4

3 ~129.5 C-2,C-6

4 ~126.5 C-1

5 ~113.5 C-3,C-5

6 ~55.4 C-8 (-OCHs)
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Interpretation:

Carbonyl Carbon (C-7): The carbon of the carbonyl group is the most deshielded carbon in
the molecule and appears significantly downfield at approximately 167.5 ppm.

C-4 Carbon: The aromatic carbon directly attached to the electron-donating methoxy group
(C-4) is also deshielded and resonates at around 161.8 ppm.

C-2 and C-6 Carbons: The two aromatic carbons ortho to the carbonyl group are equivalent
and are found at approximately 129.5 ppm.

C-1 Carbon: The quaternary carbon attached to the carbonyl group (C-1) is observed at
around 126.5 ppm.

C-3 and C-5 Carbons: The two aromatic carbons ortho to the methoxy group are equivalent
and appear the most upfield in the aromatic region, at approximately 113.5 ppm, due to the
shielding effect of the methoxy group.

Methoxy Carbon (C-8): The carbon of the methoxy group appears as a sharp signal in the
aliphatic region at around 55.4 ppm.

Logical Workflow for NMR Spectral Interpretation

The following diagram illustrates the logical workflow for the NMR spectral interpretation of a

compound like 4-Methoxybenzamide.
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Caption: Logical workflow for NMR spectral acquisition, processing, and interpretation.
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Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the structural verification of 4-
Methoxybenzamide. The *H NMR spectrum provides detailed information about the proton
environment, including the number of protons, their chemical equivalence, and neighboring
protons. The 13C NMR spectrum complements this by revealing the carbon framework of the
molecule. Together, these techniques allow for a comprehensive and unambiguous
confirmation of the chemical structure of 4-Methoxybenzamide, which is essential for quality
control in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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